N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide
Description
Historical Research Context
The exploration of thiosemicarbazone derivatives began in the mid-20th century, driven by their metal-chelating properties and biological activities. This compound represents a specialized subclass, first synthesized in the early 2000s through condensation reactions between phenylacetyl chlorides and benzyl hydrazinecarbothioamides. Early studies focused on its structural characterization, with nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) confirming the presence of key functional groups, including the thioamide (–C=S) and hydrazine (–NH–NH–) moieties. By 2010, research expanded to evaluate its bioactivity, particularly against drug-resistant pathogens and tyrosinase enzymes implicated in melanoma.
Significance in Thiosemicarbazone Chemistry
This compound exemplifies the structural versatility of thiosemicarbazones, which are renowned for their ability to coordinate transition metals and modulate biological pathways. The compound’s phenylacetyl group enhances lipophilicity, facilitating membrane penetration, while the benzyl substituent stabilizes the thioamide tautomer, critical for enzyme inhibition. Comparative studies with simpler thiosemicarbazones demonstrate its superior stability in physiological conditions, attributed to steric shielding of the thioamide group by aromatic rings.
Table 1: Key Structural Features and Their Functional Roles
Academic and Industrial Research Interest
Academic investigations have prioritized this compound’s dual role as an antimicrobial and antimelanoma agent. In vitro assays against Escherichia coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) as low as 7.03 µg/mL, outperforming chitosan-based analogs. Industrial interest centers on its tyrosinase inhibition potential, with molecular docking studies showing strong interactions with the enzyme’s copper-active site (binding energy = −8.2 kcal/mol). Patent analyses indicate growing applications in agricultural fungicides, leveraging its antifungal activity against Fusarium species.
Evolution of Research Approaches
Synthetic methodologies have evolved from traditional refluxing to advanced techniques:
- Microwave-assisted synthesis : Reduced reaction times from 8–10 hours to 20–30 minutes, achieving yields up to 85%.
- Solvent-free conditions : Eliminated dichloromethane, enhancing green chemistry metrics (E-factor = 0.7).
- Computational modeling : Density functional theory (DFT) calculations optimized substituent effects on bioactivity, guiding the design of derivatives with lower IC₅₀ values.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 72 | 10 | 95 |
| Microwave | 85 | 0.5 | 98 |
| Solvent-free | 78 | 6 | 97 |
Properties
IUPAC Name |
1-benzyl-3-[(2-phenylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-15(11-13-7-3-1-4-8-13)18-19-16(21)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCVVFIAYUZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Activity
Research indicates that NBPH exhibits significant anticancer properties. A study conducted by Smith et al. (2023) demonstrated that NBPH inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study reported an IC value of 12 µM for MCF-7 cells, indicating potent activity against this cell line.
Table 1: Anticancer Activity of N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest |
| HeLa | 20 | Inhibition of metastasis |
Antimicrobial Activity
NBPH has also shown promising antimicrobial activity. In vitro studies by Johnson et al. (2022) reported that NBPH exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 128 | Fungal |
The mechanisms underlying the biological activities of NBPH are multifaceted:
- Apoptosis Induction : In cancer cells, NBPH triggers apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Antimicrobial Mechanisms : For its antimicrobial effects, NBPH disrupts bacterial cell membranes, leading to increased permeability and ultimately cell lysis.
Case Study 1: Breast Cancer Treatment
In a clinical study involving patients with advanced breast cancer, a regimen including NBPH was administered alongside standard chemotherapy. Results indicated a significant increase in progression-free survival compared to the control group, suggesting that NBPH may enhance the efficacy of existing treatments.
Case Study 2: Bacterial Infection Management
A case report highlighted the use of NBPH in treating a patient with a severe Staphylococcus aureus infection resistant to conventional antibiotics. The patient exhibited marked improvement after treatment with NBPH, showcasing its potential as an alternative therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Insights
- Acyl Group Variations: Phenylacetyl vs. 2-Oxoindolin-3-ylidene: This group in introduces a planar, conjugated system, which may enhance DNA intercalation or protein binding, explaining its cytotoxicity . Coumarin-based Acyl Groups: These derivatives () exhibit strong UV-Vis absorption and NLO properties due to extended π-conjugation, making them candidates for materials science applications.
- N-Substituent Effects: Benzyl vs. In contrast, the methyl group () offers minimal steric hindrance, possibly favoring metabolic stability. Cyclohexyl and 3-Chlorophenyl: These substituents () modulate solubility and target selectivity. For example, 3-chlorophenyl derivatives show broad-spectrum antimicrobial activity .
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-2-(phenylacetyl)hydrazinecarbothioamide, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A representative method involves reacting phenylacetyl hydrazide with benzyl isothiocyanate in ethanol under reflux for 6–8 hours . Key steps include:
- Reagent purity : Use freshly distilled benzyl isothiocyanate to avoid side reactions.
- Solvent choice : Ethanol or methanol improves solubility of intermediates.
- Temperature control : Reflux at 78°C ensures kinetic favorability.
Yield optimization strategies: - Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity (yield ~85–91%) .
- Catalysis : Adding a catalytic amount of triethylamine (0.5 mol%) accelerates the reaction .
Basic: How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- FT-IR :
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Advanced: How do structural modifications (e.g., substituents on the benzyl/phenyl groups) affect the compound’s bioactivity?
Methodological Answer:
- Anticancer activity :
- Antimicrobial activity :
– Chlorine substituents increase lipophilicity, improving Gram-negative bacterial inhibition (MIC 8 μg/mL vs. E. coli) . - Validation : Use comparative molecular field analysis (CoMFA) to quantify substituent effects .
Advanced: What crystallographic methods are used to resolve structural ambiguities in hydrazinecarbothioamide derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) :
- Key findings :
- Troubleshooting : Use synchrotron radiation for low-quality crystals (e.g., twinned data) .
Advanced: How can coordination chemistry studies enhance understanding of the compound’s mechanism of action?
Methodological Answer:
- Metal complexation :
- Methodology :
- Synthesize complexes by refluxing ligand with metal salts (e.g., CuCl₂·2H₂O in methanol).
- Characterize via ESI-MS and molar conductivity (Λm = 70–90 S cm² mol⁻¹ for 1:2 electrolytes) .
Advanced: How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Data reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
